molecular formula C9H9ClN2O B13025068 N-Allyl-4-chloronicotinamide CAS No. 62458-87-1

N-Allyl-4-chloronicotinamide

Cat. No.: B13025068
CAS No.: 62458-87-1
M. Wt: 196.63 g/mol
InChI Key: RGNCOSHHPFQSJX-UHFFFAOYSA-N
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Description

Product Overview N-Allyl-4-chloronicotinamide is a chemical compound with the CAS Registry Number 62458-87-1 . It has a molecular formula of C 9 H 9 ClN 2 O and a molecular weight of 196.63 g/mol . This product is designated strictly for Research Use Only (RUO). Research Applications As a nicotinamide derivative featuring both chloro and allyl functional groups, this compound serves as a valuable building block in organic synthesis and pharmaceutical research . The allyl group can participate in further chemical transformations, making it a versatile intermediate for constructing more complex molecules . Researchers may explore its utility in various non-clinical investigations, including method development and the identification of novel chemical entities. Intended Use and Handling This product is labeled "For Research Use Only" . RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other clinical procedures . They are not intended for human use and should be handled by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62458-87-1

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

4-chloro-N-prop-2-enylpyridine-3-carboxamide

InChI

InChI=1S/C9H9ClN2O/c1-2-4-12-9(13)7-6-11-5-3-8(7)10/h2-3,5-6H,1,4H2,(H,12,13)

InChI Key

RGNCOSHHPFQSJX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for N-Allyl-4-chloronicotinamide

Direct methods for synthesizing this compound typically involve the formation of an amide bond between a 4-chloronicotinic acid derivative and allylamine (B125299). These methods are foundational in organic synthesis and rely on well-established reaction mechanisms.

The most common strategy for forming amides is through nucleophilic acyl substitution. masterorganicchemistry.com This process involves the attack of a nucleophile, in this case, allylamine, on an activated carboxylic acid derivative. For the synthesis of this compound, 4-chloronicotinic acid is first converted into a more reactive species, such as an acyl chloride or an acid anhydride. masterorganicchemistry.com

The activation is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which transform the carboxylic acid into 4-chloronicotinoyl chloride. masterorganicchemistry.com This acyl chloride is highly electrophilic and readily reacts with the primary amine group of allylamine. The reaction proceeds via an addition-elimination mechanism, where the amine adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide bond. masterorganicchemistry.com Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid in situ for direct reaction with the amine. sinica.edu.tw

N-allylation in the context of synthesizing this compound from 4-chloronicotinic acid and allylamine is inherently regioselective. The nitrogen atom of allylamine is the sole nucleophilic center that attacks the activated carbonyl group, leading directly to the desired N-substituted amide.

An alternative strategy involves the N-alkylation of a pre-existing 4-chloronicotinamide (B1582929) with an allyl halide, such as allyl bromide. In this approach, the amide nitrogen is first deprotonated with a base to form an amidate anion, which then acts as a nucleophile in a substitution reaction with the allyl halide. nsf.gov While effective, this method requires careful selection of the base to avoid side reactions. The regioselectivity of allylation—N-allylation versus O-allylation—is generally high in favor of the nitrogen atom due to the greater nucleophilicity of the nitrogen in the amidate anion. The choice of reaction conditions can further ensure that N-allylation is the exclusive pathway. acs.org

In the synthesis of a secondary amide like this compound from a primary amine (allylamine), the formation of multi-allylated byproducts is not a primary concern for the amide nitrogen itself, as it only bears one proton. However, controlling stoichiometry is crucial to prevent side reactions. For instance, when using the acyl chloride route, two equivalents of the amine may be required: one to act as the nucleophile and the second to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com A more common strategy is to use one equivalent of the amine and a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid.

When considering the alkylation of a primary amide with an allyl halide, careful control of reaction conditions is necessary to ensure mono-alkylation. acs.org The use of specific reagents, such as phenyl trimethylammonium iodide, has been shown to favor monoselective N-alkylation of amides, preventing the formation of bis-alkylated products. acs.org Microwave-assisted synthesis has also been employed for the N-allylation of amides, often providing good yields of the desired mono-allylated product. nih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis provides powerful and versatile methods for constructing C-N bonds and synthesizing amides, often with high efficiency and under mild conditions.

Palladium-catalyzed aminocarbonylation is a robust method for synthesizing amides, including N-heterocyclic carboxamides. d-nb.info This reaction typically involves the coupling of an aryl or heteroaryl halide with an amine and carbon monoxide. To synthesize this compound, a suitable precursor would be a 4-chloro-3-halopyridine (e.g., 3-bromo-4-chloropyridine (B1270894) or 3-iodo-4-chloropyridine).

The catalytic cycle generally begins with the oxidative addition of a Pd(0) complex to the aryl-halide bond. This is followed by the insertion of a carbon monoxide molecule into the palladium-carbon bond to form a palladated acyl complex. Subsequent reaction with the amine (allylamine) leads to the formation of the amide bond and regeneration of the Pd(0) catalyst. nih.gov The choice of ligand is critical for the efficiency of the reaction, with bidentate phosphine (B1218219) ligands like Xantphos often being employed to achieve high conversion, especially with less basic amines or challenging substrates. mdpi.comacs.org This methodology avoids the need to handle highly reactive acyl chlorides and can proceed under relatively low pressures of carbon monoxide. mdpi.com

Table 1: Representative Conditions for Palladium-Catalyzed Aminocarbonylation of (Hetero)Aryl Halides
SubstrateAmineCatalyst/LigandBaseSolventConditionsYieldReference
1-IodoisoquinolineMorpholinePd(OAc)₂ / PPh₃DABCODMF50 °C, 1 bar CO99% mdpi.com
2-Bromopyridinetert-ButylaminePalladacycle Precatalyst / XantPhosDBUCPME45 °C, 1.2 bar CO77% acs.org
Aryl Iodide2-AminoethanolPd(OAc)₂ / PPh₃Et₃NDMF100 °C, 40 bar CO80% (Amide Product) nih.gov
Aryl IodideN-MethylformamidePd(OAc)₂ / Xantphos- (POCl₃ additive)DMF135 °C, N₂ atm (CO-free)92% organic-chemistry.org

While not a direct synthesis of this compound, nickel-catalyzed annulation represents a significant subsequent transformation for which this compound could serve as a substrate. As a halo-heterocyclic amide, it is analogous to the 2-halobenzamide derivatives used in these reactions. acs.orgresearchgate.net These protocols allow for the construction of complex heterocyclic structures, such as isoquinolones. acs.orgacs.org

In a typical reaction, a nickel catalyst mediates the annulation of a 2-halobenzamide with an alkyne. acs.org The mechanism is thought to involve the oxidative addition of a Ni(0) species to the carbon-halogen bond of the amide, followed by migratory insertion of the alkyne. The resulting intermediate then undergoes reductive elimination to form the isoquinolone ring system. acs.org This methodology is valued for its efficiency in building polycyclic aromatic frameworks from readily available starting materials. acs.org

Table 2: Examples of Nickel-Catalyzed Annulation of 2-Halobenzamides with Alkynes
Halobenzamide SubstrateAlkyneCatalyst SystemBase/AdditiveSolventConditionsProduct YieldReference
N-Methoxy-2-iodobenzamidePhenylacetyleneNi(cod)₂ / PCy₃K₃PO₄Toluene100 °C, 24 h95% acs.org
2-Iodobenzamide1-Phenyl-1-propyneNi(cod)₂ / PCy₃K₃PO₄Toluene100 °C, 24 h96% acs.org
2-ChlorobenzamideDiphenylacetyleneNi(cod)₂ / dppfCs₂CO₃Toluene120 °C, 24 h91% researchgate.net
N-Methyl-2-fluorobenzamideDiphenylacetyleneNi(cod)₂KOtBuDioxane60 °C, 12 h95% acs.org

Copper-Catalyzed Cyclocondensation Involving Chloronicotinamide Substrates

Copper-catalyzed reactions are pivotal in synthetic organic chemistry for the formation of carbon-heteroatom bonds. While specific examples detailing the cyclocondensation of this compound itself are not extensively documented in the provided literature, the principles of copper-catalyzed cross-coupling reactions are highly relevant for synthesizing its analogs and precursors. For instance, copper catalysis is instrumental in reactions like the transsulfinamidation of sulfinamides, which serves as a key step in preparing related sulfonamides and sulfonimidamides. Such methodologies underscore copper's role in facilitating the coupling of nitrogen-based nucleophiles with various substrates.

In the context of a chloronicotinamide substrate, a copper catalyst could potentially facilitate an intramolecular cyclization if a suitable nucleophilic moiety were present on the N-allyl group. More commonly, copper catalysts are employed in intermolecular C-N cross-coupling reactions (a variant of the Ullmann condensation) to construct the amide bond itself or to modify the pyridine ring. The general mechanism involves the oxidative addition of the aryl halide (like 4-chloronicotinamide) to a Cu(I) center, followed by reaction with a nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations.

Rhodium-Catalyzed Hydrosilylation as a Related Allyl Functionalization Strategy

Rhodium-catalyzed hydrosilylation is a powerful and atom-economical method for the functionalization of alkenes, including the allyl group present in this compound. This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, leading to the formation of organosilanes. nih.gov These organosilane products are valuable intermediates that can be further transformed into other functional groups, such as alcohols or halides.

The catalytic cycle typically begins with the oxidative addition of the hydrosilane to a rhodium(I) complex, forming a rhodium(III)-hydrido-silyl intermediate. acs.orgacs.org Subsequently, the alkene (the allyl group) coordinates to the rhodium center and inserts into the Rh-H bond. acs.org Reductive elimination of the resulting alkyl-rhodium-silyl species furnishes the organosilane product and regenerates the active rhodium(I) catalyst. acs.org Recent advancements have focused on developing highly regio- and enantioselective versions of this reaction using chiral ligands, allowing for the synthesis of chiral β-silylated amides from α-arylenamides with excellent yields and enantioselectivities. acs.org While not a direct synthesis of the parent compound, this strategy offers a sophisticated route to create diverse derivatives by modifying the allyl moiety.

Table 1: Overview of Rhodium-Catalyzed Hydrosilylation

Parameter Description Example Reference
Catalyst Typically a Rh(I) complex, such as Wilkinson's catalyst or complexes with chiral phosphine ligands. [Rh(cod)Cl]₂, Chiral spirophosphite ligands acs.orgacs.org
Substrate An unsaturated compound containing a C=C bond, such as an alkene or enamide. 1,1-disubstituted enamides, Ethylene acs.orgacs.org
Reagent A hydrosilane. Substituted hydrosilanes (e.g., HSiMe₃) nih.govacs.org
Product An organosilane, where the Si-H bond has added across the double bond. Chiral β-silylated amides acs.org

| Key Advantage | High atom economy and potential for high regio- and stereoselectivity. | Enantioselective synthesis of functional silanes. | acs.org |

Sustainable and Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. Techniques such as microwave-assisted synthesis, biocatalysis, and phase-transfer catalysis represent significant advancements toward these "green chemistry" goals.

Microwave-Assisted Organic Synthesis of Allylcarboxamide Intermediates

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool to accelerate chemical reactions, often leading to higher yields and reduced by-product formation compared to conventional heating methods. youtube.comnih.gov This technique utilizes microwave irradiation to generate heat efficiently and directly within the reaction mixture through a process known as dielectric heating. nih.gov Molecules with a dipole moment, such as the reactants and solvents, align with the oscillating electric field of the microwaves, and the resulting molecular rotation and friction generate thermal energy. nih.gov

For the synthesis of this compound, MAOS can be applied to the direct amidation of 4-chloronicotinic acid with allylamine. This approach can dramatically reduce reaction times from hours to mere minutes. youtube.comnih.gov Furthermore, many microwave-assisted amidations can be performed under solvent-free conditions, which minimizes waste and simplifies product purification, aligning with the principles of green chemistry. youtube.comnih.gov The rapid and uniform heating provided by microwaves often improves product purity by minimizing the thermal degradation of reactants and products. youtube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Amidation

Feature Conventional Heating Microwave-Assisted Synthesis (MAOS) Reference
Heating Method Conduction/Convection Dielectric Heating (Direct molecular interaction) nih.gov
Reaction Time Typically hours Often minutes youtube.comnih.gov
Energy Efficiency Lower Higher, due to targeted heating youtube.com
Yield & Purity Variable, can be lower due to side reactions Often improved yields and higher purity youtube.comnih.gov

| Solvent Use | Often requires high-boiling solvents | Can be performed with less solvent or solvent-free | youtube.comnih.gov |

Exploration of Biocatalytic Pathways for Analogous Compounds

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations under environmentally benign conditions. researchgate.net For the synthesis of amides, several classes of enzymes can be employed as green alternatives to traditional chemical methods. manchester.ac.uknih.gov These reactions are typically conducted in aqueous media at mild temperatures, avoiding the need for harsh reagents or protecting groups. researchgate.net

Enzymes such as lipases, proteases, and dedicated amide bond synthetases (ABS) are capable of catalyzing amide formation. manchester.ac.ukacs.org One common biocatalytic pathway involves the use of ATP-dependent ligases, which activate a carboxylic acid by forming an acyl-adenylate intermediate. researchgate.netnih.gov This activated species then reacts with an amine to form the amide bond. researchgate.net This approach offers exceptional functional group tolerance and stereoselectivity, which is particularly valuable in pharmaceutical synthesis. researchgate.net While a specific enzyme for this compound may need to be developed through protein engineering, the general principles of biocatalytic amide synthesis provide a promising avenue for sustainable production of analogous compounds. researchgate.net

Table 3: Enzyme Classes for Biocatalytic Amide Synthesis

Enzyme Class Mechanism of Action Key Features Reference
Hydrolases (e.g., Lipases, Proteases) Operate in reverse (synthetic direction), often in non-aqueous media, to form an acyl-enzyme intermediate that reacts with an amine. Readily available, but often require non-aqueous conditions. manchester.ac.uknih.gov
Amide Bond Synthetases (ABS) / Ligases ATP-dependent; activate the carboxylic acid via an adenylate or phosphate (B84403) intermediate, followed by reaction with the amine. High efficiency and selectivity in aqueous media; mimics natural peptide synthesis. researchgate.netacs.org

| Nitrile Hydratases (NHase) | Can be used in chemoenzymatic, one-pot systems where a nitrile is first hydrated to an amide. | Part of an integrated system that expands substrate scope. | manchester.ac.ukresearchgate.net |

Phase-Transfer Catalysis in Allyl Compound Preparation

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). crdeepjournal.orgoperachem.com This methodology is highly applicable to the N-allylation of 4-chloronicotinamide to form the target compound.

In a typical PTC system for this synthesis, 4-chloronicotinamide would be deprotonated by an inorganic base (like NaOH or K₂CO₃) in an aqueous phase to form the corresponding amide anion. acsgcipr.org An allyl halide (e.g., allyl bromide), the electrophile, resides in an immiscible organic solvent. The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide), transports the amide anion from the aqueous phase across the interface into the organic phase. crdeepjournal.orgoperachem.com Once in the organic phase, the poorly solvated and highly reactive anion rapidly undergoes an Sₙ2 reaction with the allyl halide to form this compound. The catalyst then returns to the aqueous phase to repeat the cycle. PTC offers numerous green advantages, including the use of inexpensive and safer inorganic bases, milder reaction conditions, and often the elimination of anhydrous or polar aprotic solvents. acsgcipr.orgresearchgate.net

Table 4: Components of a Phase-Transfer Catalysis System for N-Allylation

Component Role Example Reference
Substrate Nucleophile precursor 4-chloronicotinamide
Reagent Electrophile Allyl bromide or allyl chloride crdeepjournal.org
Base Deprotonates the substrate Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃) acsgcipr.org
Organic Solvent Dissolves the electrophile and product Toluene, Dichloromethane acsgcipr.org
Aqueous Solvent Dissolves the base and substrate salt Water operachem.com

| Catalyst | Transports the anion between phases | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC) | researchgate.net |

Reaction Mechanisms and Kinetic Investigations

Mechanistic Elucidation of N-Allyl-4-chloronicotinamide Transformations

The chemical behavior of this compound is governed by the interplay of its functional groups: the pyridine (B92270) ring, the chlorine substituent, and the N-allyl amide side chain. Understanding the mechanisms of its transformations is crucial for predicting its reactivity and designing synthetic pathways.

While specific computational studies on this compound are not extensively documented in the literature, the reaction pathways of related nicotinamide (B372718) and N-allyl amide systems have been effectively modeled using computational chemistry. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. For a molecule like this compound, DFT calculations can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways.

Intrinsic Reaction Coordinate (IRC) analysis is typically performed after a transition state has been located. It involves calculating the minimum energy path connecting the transition state to the reactants and products. This confirms that the identified transition state is indeed the correct one for the reaction under investigation. For instance, in a potential isomerization of the allyl group, IRC analysis would trace the geometric changes and energy profile as the double bond migrates. acs.org

Computational approaches for related substituted nicotine (B1678760) analogues have successfully used DFT to investigate cycloaddition reaction mechanisms, revealing regio- and stereoselectivity and the influence of various substituents on activation barriers. chemrxiv.org A similar approach could be applied to this compound to model its reactions, such as nucleophilic substitution at the 4-position or additions to the allyl group.

The energy landscape of a reaction provides a visual representation of the energy changes that occur as reactants are converted into products. Key features of this landscape are the minima, which represent stable species (reactants, intermediates, and products), and the saddle points, which represent transition states—the highest energy point along the reaction coordinate.

For the formation of this compound from 4-chloronicotinoyl chloride and allylamine (B125299), computational analysis would focus on the tetrahedral intermediate formed during the nucleophilic attack. DFT calculations would determine the activation energy (the energy difference between the reactants and the transition state), which is a critical factor in determining the reaction rate. By modeling various potential transition states, researchers can predict which reaction pathways are kinetically favored. nih.gov These computational models provide insights into bond-forming and bond-breaking processes at a molecular level, which are often difficult to observe experimentally.

The synthesis of this compound from 4-chloronicotinoyl chloride and allylamine is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.com This reaction proceeds via a well-established addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic nitrogen atom of allylamine on the electrophilic carbonyl carbon of 4-chloronicotinoyl chloride. The lone pair of electrons on the nitrogen forms a new carbon-nitrogen bond. Simultaneously, the pi-electrons of the carbonyl double bond move to the oxygen atom, creating a negatively charged tetrahedral intermediate. youtube.comyoutube.com

Leaving Group Displacement: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond. This is followed by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻). Chloride is an excellent leaving group because its conjugate acid, HCl, is a strong acid. youtube.commasterorganicchemistry.com

Deprotonation: The resulting product is a protonated amide. A base, such as a second molecule of allylamine or an added non-nucleophilic base like triethylamine (B128534), removes the proton from the nitrogen atom to yield the final, neutral this compound product and an ammonium (B1175870) salt. libretexts.org

This two-step mechanism is characteristic of acyl derivatives with good leaving groups. masterorganicchemistry.com The high reactivity of the acyl chloride facilitates the reaction under mild conditions. libretexts.org

The N-allyl group in this compound makes it a suitable substrate for various transition-metal-catalyzed transformations, particularly isomerization reactions. Ruthenium and palladium catalysts are well-known to promote the migration of the double bond in N-allyl amides to form enamides. acs.orgnih.gov

A plausible catalytic cycle for the ruthenium-catalyzed isomerization of an N-allyl amide generally involves the following steps:

Oxidative Addition/Coordination: The catalyst, often a Ru(II) complex, coordinates to the allyl group of the substrate.

Hydride Formation and Insertion: The catalyst facilitates the abstraction of an allylic proton, forming a ruthenium-hydride intermediate and a coordinated π-allyl complex.

Hydride Re-insertion: The hydride is then re-inserted at a different carbon of the allyl system.

Reductive Elimination/De-coordination: The catalyst de-coordinates from the product, regenerating the active catalytic species and releasing the isomerized enamide product.

In related systems, palladium catalysts have been shown to facilitate N-to-C allyl transfers through the formation of ynamido-π-allyl palladium complexes as key intermediates. nih.gov While this is a different transformation, it highlights the role of metal complexes in activating the N-allyl moiety and guiding the reaction through specific, well-defined intermediate states. nih.gov The precise nature of the intermediates and the catalytic cycle would depend on the specific metal, its ligands, and the reaction conditions. mdpi.commdpi.com

Kinetic Studies of Reactions Involving this compound and Related Compounds

Kinetic studies provide quantitative data on reaction rates, offering deeper insight into reaction mechanisms. This involves measuring how the rate of a reaction changes as the concentrations of reactants are varied.

A rate law is a mathematical expression that describes the relationship between the rate of a reaction and the concentration of its reactants. nih.gov For the formation of this compound (P) from 4-chloronicotinoyl chloride (A) and allylamine (B), the general rate law can be written as:

Rate = k[A]m[B]n

Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to reactants A and B, respectively. These orders must be determined experimentally and cannot be predicted from the stoichiometry of the reaction.

The method of initial rates is a common experimental approach to determine reaction orders. It involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant, and the initial reaction rate is measured for each experiment.

Illustrative Data for Determining the Rate Law:

ExperimentInitial [A] (mol/L)Initial [B] (mol/L)Initial Rate (mol/L·s)
1 0.100.101.2 x 10⁻³
2 0.200.102.4 x 10⁻³
3 0.100.204.8 x 10⁻³

Determining the order for [A] (m): Comparing experiments 1 and 2, the concentration of A is doubled while B is held constant. The rate also doubles (2.4 x 10⁻³ / 1.2 x 10⁻³ = 2). Since 2m = 2, the reaction order 'm' with respect to 4-chloronicotinoyl chloride is 1.

Determining the order for [B] (n): Comparing experiments 1 and 3, the concentration of B is doubled while A is held constant. The rate quadruples (4.8 x 10⁻³ / 1.2 x 10⁻³ = 4). Since 2n = 4, the reaction order 'n' with respect to allylamine is 2.

Based on this illustrative data, the rate law for the reaction would be:

Rate = k[4-chloronicotinoyl chloride]¹[allylamine]²

Influence of Solvent Polarity and Dielectric Constant on Reaction Rates

The rate of chemical reactions is significantly influenced by the solvent in which they are conducted. The polarity and dielectric constant of the solvent are critical parameters that can alter the reaction pathway and kinetics, particularly in reactions involving polar reactants, intermediates, or transition states. For the synthesis of an amide like this compound, which would typically involve the reaction of a 4-chloronicotinoyl derivative (such as an acid chloride or ester) with allylamine, the solvent's properties would play a crucial role.

Generally, reactions that proceed through polar or charged transition states are accelerated in polar solvents. This is because polar solvents can stabilize these species through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy of the reaction. The formation of the tetrahedral intermediate in the nucleophilic acyl substitution reaction between a 4-chloronicotinoyl derivative and allylamine is a prime example of a polar transition state.

A hypothetical study on the synthesis of this compound might yield results similar to those presented in the table below, which illustrates the expected trend of reaction rates in solvents of varying polarity.

SolventDielectric Constant (ε) at 20°CRelative Reaction Rate (k_rel)
Dichloromethane9.1Moderate
Tetrahydrofuran (THF)7.6Moderate
Acetonitrile (B52724)37.5High
Dimethylformamide (DMF)36.7High
Toluene2.4Low

Note: The data in this table is hypothetical and serves to illustrate the expected qualitative trend for the synthesis of this compound. The relative reaction rates are based on general principles of solvent effects on nucleophilic acyl substitution reactions.

In this illustrative table, polar aprotic solvents like acetonitrile and dimethylformamide would be expected to facilitate the reaction more effectively than nonpolar solvents like toluene. The high dielectric constants of these polar solvents would effectively stabilize the charged intermediates and transition states involved in the amidation reaction.

Effect of Temperature on Reaction Kinetics and Activation Parameters

The rate of a chemical reaction is highly dependent on temperature, a relationship that is quantitatively described by the Arrhenius equation. An increase in temperature generally leads to an increase in the reaction rate constant, as more molecules possess the necessary activation energy to overcome the energy barrier for the reaction.

A kinetic study of the formation of this compound would involve measuring the reaction rate at various temperatures to determine the activation energy (Ea) and the pre-exponential factor (A). These activation parameters provide insight into the energy requirements and the molecular collision frequency of the reaction.

The following table presents hypothetical data that would be expected from such a study.

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)
2980.05
3080.12
3180.28
3280.60

Note: This data is hypothetical and for illustrative purposes. It reflects a typical temperature dependence for a bimolecular organic reaction.

From this data, an Arrhenius plot (ln(k) vs. 1/T) could be constructed to calculate the activation energy. A higher activation energy would indicate a greater sensitivity of the reaction rate to temperature changes. Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) could also be determined from the temperature dependence of the reaction rate, providing deeper insight into the transition state of the reaction. For a bimolecular reaction like the synthesis of an amide, a negative entropy of activation would be expected, reflecting the loss of entropy as two reactant molecules combine to form a more ordered transition state.

Catalytic Efficiency and Turnover Number Assessment

While the direct synthesis of this compound from a 4-chloronicotinoyl derivative and allylamine may not always require a catalyst, certain synthetic routes or related transformations could be significantly enhanced by catalysis. For instance, if the synthesis were to proceed via a coupling reaction, a catalyst would be essential.

The efficiency of a catalyst is often evaluated by its turnover number (TON) and turnover frequency (TOF). The TON represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated. The TOF is the turnover per unit time. An ideal catalyst would have a very high TON, indicating its robustness and longevity.

In the context of reactions involving N-allyl amides, palladium-catalyzed reactions are common. For example, isomerization or coupling reactions of N-allyl amides often employ palladium catalysts. A study assessing the catalytic efficiency for a reaction involving this compound would involve measuring the yield of the product as a function of the catalyst loading.

Below is a hypothetical table illustrating the assessment of a catalyst's efficiency in a reaction involving this compound.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)
1.0129595
0.51292184
0.12488880
0.0524851700

Note: The data presented is hypothetical and illustrates the relationship between catalyst loading, yield, and turnover number in a catalytic reaction.

The results would aim to find an optimal balance between catalyst loading, reaction time, and product yield, while maximizing the turnover number to ensure an efficient and economical process. The choice of ligands for the metal catalyst would also be a critical factor in optimizing catalytic efficiency.

Structural Modification and Design Principles for Derivatives

N-Allyl-4-chloronicotinamide as a Molecular Scaffold

The concept of a molecular scaffold is central to the efficient design and synthesis of new therapeutic agents. tandfonline.comlifechemicals.com A scaffold represents the core structural framework of a molecule, which can be systematically decorated with various functional groups to create a library of analogues with diverse properties. lifechemicals.com this compound serves as a valuable scaffold, offering multiple points for modification to modulate its physicochemical and pharmacological profiles.

Scaffold-based design is a widely adopted strategy in drug discovery that aims to identify and optimize core molecular structures that exhibit favorable interactions with a biological target. lifechemicals.com The fundamental principle is that the scaffold provides the essential three-dimensional arrangement of functional groups necessary for biological activity, while peripheral modifications fine-tune properties such as potency, selectivity, and pharmacokinetic parameters. biosolveit.de This approach allows for a more systematic exploration of chemical space compared to random screening. nih.gov

In the context of this compound, the 4-chloronicotinamide (B1582929) core can be considered the primary scaffold. This bicyclic aromatic system provides a rigid framework that can be predictably modified. The allyl group, while a substituent, can also be viewed as a vector for diversification. The goal of scaffold-based design is to retain the key binding elements of the core while introducing novel functionalities to enhance desired properties. biosolveit.de

Expanding the chemical space around a given scaffold is crucial for discovering novel compounds with improved therapeutic potential. nih.gov Several strategies can be employed for the diversification of the this compound scaffold:

Appendage Modification: This is the most straightforward approach, involving the modification of existing substituents. For this compound, this would entail alterations to the N-allyl group and substitution of the chlorine atom on the pyridine (B92270) ring.

Scaffold Hopping: This more advanced strategy involves replacing the core scaffold with a different, isosteric or bioisosteric, framework that maintains a similar spatial arrangement of key functional groups. tandfonline.comniper.gov.in For example, the pyridine ring could be replaced with other five- or six-membered heterocycles. This can lead to the discovery of novel intellectual property and improved drug-like properties. niper.gov.in

Ring System Modification: This involves altering the core ring system itself, for instance, by fusion with other rings to create more complex polycyclic structures.

These diversification strategies, often guided by computational modeling, enable the systematic exploration of a vast chemical landscape originating from a single lead scaffold. nih.gov

Synthetic Approaches for Modifying the Allyl Moiety

The allyl group of this compound is a versatile handle for synthetic modification due to the reactivity of the double bond. wikipedia.org A variety of chemical transformations can be applied to introduce diverse functionalities.

Some potential synthetic modifications include:

Epoxidation: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to introduce a wide range of substituents.

Diels-Alder Reaction: The allyl group can act as a dienophile in [4+2] cycloaddition reactions to form new six-membered rings.

Heck Coupling: This palladium-catalyzed reaction allows for the arylation or vinylation of the allyl group.

Hydroboration-Oxidation: This two-step process converts the terminal alkene into a primary alcohol, which can be further functionalized. organic-chemistry.org

Allylic Substitution: The hydrogen atoms on the carbon adjacent to the double bond are allylic and can be substituted, for instance, through radical reactions. wikipedia.org

These synthetic routes provide access to a broad array of derivatives with modified steric and electronic properties at the N-substituent position.

Strategies for Derivatization of the 4-Chloronicotinamide Core

The 4-chloronicotinamide core offers several positions for chemical modification. The chlorine atom at the 4-position is a particularly attractive site for derivatization through nucleophilic aromatic substitution reactions.

Key derivatization strategies include:

Substitution of the 4-Chloro Group: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce a diverse range of functional groups. This is a powerful method for modulating the electronic properties and hydrogen bonding potential of the molecule.

Modification of the Amide Linkage: The amide bond can be hydrolyzed and the resulting carboxylic acid can be coupled with different amines to generate new amide derivatives.

Electrophilic Aromatic Substitution on the Pyridine Ring: While the pyridine ring is generally electron-deficient, electrophilic substitution can be achieved under specific conditions, allowing for the introduction of substituents at other positions on the ring.

These strategies enable the systematic modification of the 4-chloronicotinamide core to explore the structure-activity relationships of the resulting analogues.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure influences biological activity. nih.govnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, it is possible to identify the key structural features required for molecular interactions. nih.gov

The goal of SAR studies is to identify the pharmacophore, which is the three-dimensional arrangement of functional groups responsible for the biological activity of a molecule. For this compound analogues, SAR studies would aim to elucidate the importance of:

The N-Allyl Group: The size, shape, and flexibility of the N-substituent can significantly impact binding affinity and selectivity.

The 4-Chloro Substituent: The electronic nature and hydrogen bonding capacity of the substituent at the 4-position of the pyridine ring can be critical for target engagement.

By comparing the activities of a series of analogues, a comprehensive SAR model can be developed to guide the design of more potent and selective compounds. This process often involves a combination of chemical synthesis, biological testing, and computational modeling. nih.gov

Below is an interactive data table summarizing hypothetical SAR data for a series of this compound analogues.

Compound IDR1 (N-substituent)R2 (4-substituent)Biological Activity (IC50, µM)
This compound-CH2CH=CH2-Cl10
Analogue 1-CH2CH2CH3-Cl25
Analogue 2-CH2CH=CH2-OCH35
Analogue 3-CH2CH=CH2-NH22
Analogue 4-CH2C≡CH-Cl15
Analogue 5-H-Cl50

This data is hypothetical and for illustrative purposes only.

Impact of Substituent Effects on Chemical Reactivity and Molecular Recognition

The chemical behavior and biological interactions of this compound are profoundly influenced by the electronic and steric properties of its substituents: the 4-chloro group on the pyridine ring and the N-allyl group on the amide side chain. These groups modify the electron distribution within the molecule, thereby altering its reactivity in chemical reactions and its ability to be recognized by and bind to biological targets.

Influence on Chemical Reactivity

Substituent effects on the nicotinamide (B372718) core are transmitted through a combination of inductive and resonance effects, which modulate the electron density of the pyridine ring and the amide functionality. ucsb.edulumenlearning.com

4-Chloro Substituent: The chlorine atom at the 4-position of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. libretexts.org This effect decreases the electron density across the entire aromatic ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack. While halogens also possess a weak electron-donating resonance effect (+R) via their lone pairs, the inductive effect is dominant in deactivating the ring. libretexts.org This net electron withdrawal significantly impacts the reactivity of the C-4 carbon, making it a potential site for nucleophilic substitution reactions.

N-Allyl Substituent: The allyl group attached to the amide nitrogen primarily acts as an inductive electron-withdrawing group relative to a simple N-H. Studies on related N-alkylnicotinamides have shown that such groups polarize the π-electron system, leading to a decrease in electron density on the ring carbons and a corresponding increase in electron density on the ring nitrogen. nih.gov This polarization is most pronounced at the C-4 position. The electron-deficient nature of the ring enhances its reactivity toward reducing agents, such as hydride donors. nih.gov

The combined influence of these substituents renders the pyridine ring of this compound significantly electron-deficient. This electronic profile is a key determinant of its chemical reactivity, particularly in redox reactions and nucleophilic substitutions. Research on various N-alkylnicotinamides has established a clear correlation between the electron-withdrawing power of the N-substituent and the molecule's reduction potential and reactivity towards hydride transfer. nih.gov As the electron-withdrawing nature of the substituent increases, the reactivity of the nicotinamide ring towards reduction is enhanced.

Table 1: Correlation of Electronic Effects and Chemical Reactivity in N-Alkylnicotinamide Analogs This table, based on findings from related N-alkylnicotinamides, illustrates how substituent electronic properties correlate with reactivity metrics like NMR chemical shifts and reduction potentials. nih.gov

N-Substituent (R in R-Nicotinamide)¹³C Chemical Shift (δ) for C-4 (ppm)Reduction Potential (E½, V)
N-Ethyl~145.0More Negative
N-Benzyl~145.5
N-(p-cyanobenzyl)~146.8
N-(cyanomethyl)~147.4More Positive

Note: This data is representative of the trends observed in N-alkylnicotinamides and is included to illustrate the principles applicable to the N-allyl group. Actual values for this compound may vary.

Influence on Molecular Recognition

Molecular recognition, the specific interaction between a molecule and a biological receptor, is governed by a precise complementarity of shape, size, and electronic properties. The substituents of this compound play a critical role in defining its interaction profile with protein binding sites.

4-Chloro Substituent: The presence of a chlorine atom can significantly influence binding affinity and specificity. It increases the lipophilicity of the molecule, potentially favoring interactions with hydrophobic pockets in a receptor. Furthermore, the chlorine atom can act as a hydrogen bond acceptor or participate in halogen bonding—a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can anchor the molecule in a defined orientation within the binding site. nih.gov Structure-activity relationship (SAR) studies on various heterocyclic compounds have shown that the position and nature of electron-withdrawing groups, such as halogens, are critical for optimal receptor binding. researchgate.net

Computational and SAR studies on a wide range of nicotinamide derivatives confirm the importance of these substituent effects in molecular recognition. nih.govnih.govmdpi.com Molecular docking simulations have shown that modifications to the nicotinamide scaffold directly impact binding modes and affinities for various enzymes and receptors. mdpi.comnih.govmdpi.com For instance, in the development of antifungal agents, the introduction of specific side chains on the nicotinamide core was found to be essential for potent activity, highlighting the role of these groups in recognizing and interacting with the target enzyme, such as succinate (B1194679) dehydrogenase. nih.gov The electronic landscape of the molecule, modulated by its substituents, dictates the potential for forming key interactions like hydrogen bonds and π-π stacking with amino acid residues in the active site.

Table 2: Structure-Activity Relationship (SAR) Insights from Nicotinamide Derivatives This table summarizes findings from various studies on nicotinamide analogs, demonstrating how different substituents impact biological activity, which is a direct consequence of molecular recognition.

Compound SeriesTarget/ActivityKey SAR FindingsReference
N-(thiophen-2-yl) NicotinamidesAntifungal (Cucumber Downy Mildew)Substitutions on the thiophene (B33073) ring significantly altered fungicidal activity; a 5-chloro-substituent on the thiophene yielded high potency. mdpi.com
2-Aminonicotinamide DerivativesAntifungal (Candida albicans)The nature and length of the side chain attached to the amide nitrogen were critical for potent activity against fungal cell wall biosynthesis. nih.gov
Nicotinamide DerivativesFungicidal (Various Phytopathogens)Introduction of a diarylamine scaffold in place of a biphenyl (B1667301) group altered the spectrum of activity against different fungi. nih.gov
Nicotinamide DerivativesHistone Deacetylase-3 (HDAC3) InhibitionSpecific substitutions on a phenyl ring attached to the nicotinamide core were crucial for potent and selective inhibition. rsc.org

These studies collectively underscore that the chemical reactivity and molecular recognition of this compound are not incidental but are precisely modulated by the electronic and steric nature of its chloro and allyl substituents.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and reactivity of N-Allyl-4-chloronicotinamide. These methods solve the Schrödinger equation for the molecule, yielding a wealth of information about its structure and behavior.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. youtube.com It is a powerful tool for predicting various molecular and electronic properties of this compound. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. acs.orgresearchgate.netresearchgate.net The energy gap between HOMO and LUMO is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability.

Key electronic properties that can be calculated for this compound using DFT include:

Total Energy: The total electronic energy of the molecule in its ground state.

HOMO Energy: The energy of the highest occupied molecular orbital, which is related to the molecule's ability to donate electrons.

LUMO Energy: The energy of the lowest unoccupied molecular orbital, which is related to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which provides an indication of the molecule's excitability and chemical reactivity.

Mulliken Charges: An estimation of the partial atomic charges on each atom in the molecule, which can indicate sites susceptible to electrophilic or nucleophilic attack.

PropertyDescription
Total EnergyThe total electronic energy of the molecule in its ground state.
HOMO EnergyThe energy of the highest occupied molecular orbital, which is related to the molecule's ability to donate electrons.
LUMO EnergyThe energy of the lowest unoccupied molecular orbital, which is related to the molecule's ability to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO, which provides an indication of the molecule's excitability and chemical reactivity.
Dipole MomentA measure of the overall polarity of the molecule.
Mulliken ChargesAn estimation of the partial atomic charges on each atom in the molecule, which can indicate sites susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Energetic Minimization

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound, with its flexible allyl group, can exist in various conformations. Conformational analysis aims to identify the stable arrangements of atoms in the molecule and their corresponding energy levels. nih.gov

Energetic minimization, a key component of conformational analysis, involves systematically altering the molecule's geometry to find the arrangement with the lowest potential energy. This is typically performed using computational methods like DFT. The process identifies the most stable conformer(s) and the energy barriers between different conformations. Understanding the preferred conformation of this compound is crucial for predicting how it will interact with biological targets. nih.gov

Molecular Modeling and Simulations

Molecular modeling and simulations are indispensable tools for visualizing and predicting the interactions of this compound with biological macromolecules, such as proteins and enzymes.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target molecule, typically a protein receptor. tandfonline.comnih.govnih.gov The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity for different poses. This allows for the identification of the most likely binding mode and an estimation of the strength of the interaction.

For this compound, molecular docking studies can be used to:

Identify potential biological targets.

Predict the binding pose within the active site of a target.

Elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

Estimate the binding free energy, which provides a measure of the binding affinity.

Interaction TypeDescription
Hydrogen BondsAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.

Structure-Based Rational Design of this compound Derivatives

The insights gained from molecular docking and quantum chemical calculations can be leveraged for the structure-based rational design of novel this compound derivatives with improved properties. acs.orgresearchgate.netnih.gov By understanding the key interactions between the parent molecule and its target, medicinal chemists can propose modifications to the chemical structure to enhance binding affinity, selectivity, or other desirable characteristics.

For example, if docking studies reveal that the allyl group is in a sterically hindered region of the binding pocket, derivatives with smaller or different substituents at that position could be designed. Conversely, if a specific region of the binding site is unoccupied, the addition of a functional group to the this compound scaffold that can interact with that region could lead to a more potent compound. This iterative process of computational design, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery. mdpi.comresearchgate.net

Molecular Interactions with Biological Systems Mechanism Focused

Investigations of Enzyme Modulatory Activities

The study of N-Allyl-4-chloronicotinamide's impact on enzymatic functions is a key area of research in understanding its biological significance.

This compound as an Investigational Ligand for Enzymes (e.g., Nicotinamide (B372718) N-methyltransferase)

This compound has been investigated as a ligand for Nicotinamide N-methyltransferase (NNMT), an enzyme that plays a role in the biotransformation and detoxification of many drugs and xenobiotic compounds. nih.gov Research has shown that related compounds, such as 4-chloronicotinamide (B1582929), can act as suicide substrates for NNMT. nih.gov This means that the enzyme N-methylates these compounds, which subsequently react with the enzyme to inactivate it. nih.gov Specifically, 4-chloronicotinamide has been reported to inactivate NNMT with a second-order rate constant (kobs/[I]) of 80 M−1 min−1. nih.gov Such findings suggest that this compound may also serve as a modulator of NNMT activity, prompting further investigation into its specific kinetic parameters and mechanism of action.

The kinetic mechanism of NNMT has been determined to follow a rapid equilibrium ordered mechanism. nih.gov In this mechanism, the enzyme first binds to S-adenosylmethionine (SAM), followed by the binding of nicotinamide (NAM) or its analogs. nih.gov After the methyl transfer reaction occurs, the methylated product and S-adenosylhomocysteine (SAH) are released sequentially. nih.gov Understanding this mechanism is crucial for designing and interpreting studies on investigational ligands like this compound.

Table 1: Inactivation Rate of a Related Compound with NNMT
CompoundEnzymeInactivation Rate (kobs/[I])
4-chloronicotinamideNicotinamide N-methyltransferase (NNMT)80 M−1 min−1

In vitro Enzyme Kinetics: Methodologies and Considerations

The study of enzyme kinetics in a laboratory setting (in vitro) is fundamental to characterizing the interaction between an enzyme and a ligand such as this compound.

In vitro enzymatic assays are designed to measure the rate of an enzyme-catalyzed reaction under controlled conditions. creative-biogene.com Key parameters derived from these assays include the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). mdpi.com These parameters are not absolute constants but are influenced by experimental conditions like temperature, pH, and ionic strength. mdpi.com

Numerous factors can introduce variability into in vitro enzyme kinetic data. These include the source of the enzyme, its preparation method, the genetic background of the donor if applicable, the design of the study, and the methods used for data analysis. nih.gov For instance, the lipid membrane environment in recombinant enzyme systems can differ from that in native tissue microsomes, potentially affecting enzyme activity. nih.gov It is also crucial to ensure that assays are conducted under initial velocity conditions, where the rate is linear and not yet affected by factors like substrate depletion or product inhibition. mdpi.com

Table 2: Key Parameters in Enzyme Kinetic Assays
ParameterDescription
Km (Michaelis constant)Substrate concentration at which the reaction velocity is half of Vmax.
Vmax (Maximum velocity)The maximum rate of reaction when the enzyme is saturated with substrate.
kcat (Turnover number)The number of substrate molecules converted to product per enzyme molecule per unit of time.
kcat/Km (Catalytic efficiency)An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate to product.

While many enzyme-catalyzed reactions can be described by the classic Michaelis-Menten model, some exhibit more complex, or "atypical," kinetics. nih.gov These atypical profiles can include autoactivation, heteroactivation, partial inhibition, and substrate inhibition, and are often indicative of multiple binding sites within the enzyme's active site. nih.govtaylorfrancis.com For example, some cytochrome P450 enzymes are known to have large active sites that can accommodate more than one molecule simultaneously, leading to these complex kinetic behaviors. nih.gov

The analysis of atypical enzyme kinetics requires more sophisticated models than the standard Michaelis-Menten equation. taylorfrancis.com Multi-site kinetic models can be developed to interpret these complex profiles, assuming either rapid equilibrium or steady-state conditions. taylorfrancis.com The Eadie-Hofstee plot is a graphical method that can help to distinguish between different types of atypical kinetic profiles. bohrium.com

A primary goal of in vitro enzyme kinetic studies is to predict the metabolic behavior of a compound within a living organism (in vivo). nih.gov This process, known as in vitro-in vivo extrapolation (IVIVE), uses parameters obtained from in vitro systems to estimate in vivo metabolic clearance. nih.govnih.gov The intrinsic clearance, often defined biochemically as the Vmax/Km ratio, is a key parameter in this extrapolation. nih.gov

However, the translation from in vitro data to in vivo understanding is not always straightforward. Discrepancies can arise from a variety of factors, and underpredictions of in vivo clearance are common. nih.govresearchgate.net Reasons for these discrepancies can include non-specific binding in the in vitro system and the presence of diffusion barriers. nih.gov Therefore, while in vitro data provides a critical foundation, it must be carefully interpreted and scaled to make meaningful predictions about in vivo metabolism.

Structural Basis of Ligand-Enzyme Binding: X-ray Co-Crystal Structure Analysis

Understanding the three-dimensional structure of how a ligand binds to its target enzyme is crucial for elucidating its mechanism of action and for the rational design of new molecules. X-ray crystallography is a powerful technique used to determine these structures at an atomic level.

While a specific co-crystal structure of this compound with NNMT is not publicly available, the crystal structure of human NNMT in a ternary complex with the demethylated donor S-adenosyl-L-homocysteine and the acceptor substrate nicotinamide has been determined. nih.gov This structure reveals that NNMT possesses the classic class I S-adenosyl-L-methionine-dependent methyltransferase core fold, which consists of a seven-stranded β-sheet flanked by α-helices. nih.gov

The active site is covered by a "cap" formed by two α-helices at the N-terminus and a reverse β-hairpin. nih.gov In another study, the co-crystal structure of NNMT with a different inhibitor, JBSNF-000088, showed that this compound was methylated within the active site. nih.gov These existing structures provide a valuable framework for understanding how this compound might bind to NNMT. By examining the interactions of similar ligands, researchers can infer the potential binding mode of this compound and identify key residues within the active site that are likely to be important for its binding and modulatory activity.

Exploration of Other Molecular Recognition Events

Ligand-Protein Binding Mechanisms and Affinities

Information detailing the specific proteins that this compound binds to, the mechanisms of this binding (such as induced fit or conformational selection), and its binding affinity (e.g., dissociation constant, Kd, or inhibition constant, Ki) is not available in the public domain based on the conducted search.

Role of Hydrogen Bonding and Other Non-Covalent Interactions

While it can be hypothesized that the amide group of this compound could act as both a hydrogen bond donor and acceptor, and the chlorine atom could participate in halogen bonding, specific details of these interactions with a biological target are unknown. Non-covalent interactions such as van der Waals forces and hydrophobic interactions would also likely play a role in its binding, but without a defined protein target, a detailed analysis is not possible.

Applications in Chemical Synthesis and Development

N-Allyl-4-chloronicotinamide as a Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that serve as foundational components for the construction of more complex molecular architectures. nih.govsigmaaldrich.com this compound possesses two key reactive sites—the allyl group and the chloro-substituent on the pyridine (B92270) ring—making it a valuable intermediate for synthetic chemists.

The synthesis of N-substituted nicotinamides can be achieved through various established methods. A common approach involves the acylation of an amine with a nicotinoyl chloride derivative. In the case of this compound, this would typically involve the reaction of 4-chloronicotinoyl chloride with allylamine (B125299). Alternatively, amide bond formation can be facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), which activate the carboxylic acid for reaction with the amine. nih.gov Enzymatic methods, for instance using lipase (B570770) catalysts, also offer a greener alternative for the synthesis of nicotinamide (B372718) derivatives. nih.gov

The reactivity of the 4-chloro substituent on the pyridine ring allows for a range of nucleophilic aromatic substitution reactions. This position is susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols, enabling the introduction of diverse functional groups. This reactivity is a key feature that allows this compound to serve as a versatile precursor to a wide array of more complex substituted pyridine derivatives. The general synthetic routes to related nicotinamide derivatives often exploit this reactivity. mdpi.com

The allyl group provides another avenue for chemical modification. This functional group can participate in a variety of reactions, including but not limited to:

Addition Reactions: The double bond of the allyl group can undergo addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, to introduce further functionality.

Metathesis: Ring-closing metathesis (RCM) is a powerful tool in organic synthesis, and the allyl group can participate in such reactions to form heterocyclic structures.

Palladium-Catalyzed Cross-Coupling Reactions: The allyl group can be involved in various palladium-catalyzed reactions, such as the Heck reaction or the Suzuki coupling, to form carbon-carbon bonds.

The dual reactivity of this compound makes it a strategic building block for the combinatorial synthesis of libraries of compounds for screening in drug discovery and materials science.

Reactive Site Potential Transformations Reagents/Conditions
4-Chloro GroupNucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols
Allyl GroupAddition ReactionsH₂, X₂, BH₃/H₂O₂
MetathesisGrubbs' or Schrock's catalyst
Cross-Coupling ReactionsPd catalyst, boronic acids/esters

Potential for Integration into Catalytic Systems as a Ligand

The pyridine nitrogen and the amide functionality of this compound provide potential coordination sites for metal ions, suggesting its applicability as a ligand in catalysis. Nicotinamide and its derivatives are known to form complexes with various transition metals, and these complexes can exhibit catalytic activity. hacettepe.edu.tr The coordination can occur through the pyridine nitrogen, the carbonyl oxygen of the amide group, or both, leading to either monodentate or bidentate coordination modes.

The electronic properties of the nicotinamide ring can be tuned by substituents, which in turn influences the properties of the resulting metal complex. The presence of a chlorine atom at the 4-position of this compound would withdraw electron density from the pyridine ring, affecting the donor properties of the nitrogen atom. This modification could influence the stability and reactivity of the corresponding metal complex.

While specific studies on the use of this compound as a ligand are not prevalent in the literature, the broader class of nicotinamide-based ligands has been explored in various catalytic applications. The design of chiral ligands for asymmetric catalysis is a significant area of research, and functionalized nicotinamides could serve as scaffolds for the development of new ligand architectures. acs.org The allyl group, for instance, could be functionalized to introduce chiral auxiliaries or other coordinating groups.

Potential Coordination Site Metal Ion Potential Catalytic Application
Pyridine NitrogenTransition Metals (e.g., Co, Ni, Cu)Oxidation, Reduction, Cross-Coupling
Amide Carbonyl OxygenTransition MetalsLewis Acid Catalysis

Contextual Role as a Precursor in Broader Chemical Applications

As a functionalized heterocyclic molecule, this compound can serve as a precursor in the synthesis of a variety of chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science. The nicotinamide scaffold is a common motif in biologically active compounds. nih.govrsc.org

The ability to modify both the 4-position of the pyridine ring and the allyl group allows for the systematic variation of the molecular structure. This is a key principle in medicinal chemistry for the optimization of lead compounds. For example, the 4-chloro group can be replaced with various amines to explore structure-activity relationships in a drug discovery program.

In the broader context of chemical synthesis, this compound can be viewed as an intermediate that can be elaborated into more complex target molecules. Its synthesis from readily available starting materials and its potential for diverse functionalization make it a valuable component in the toolbox of synthetic chemists. The development of efficient and scalable syntheses of such building blocks is crucial for enabling the discovery and development of new chemical entities with desired properties.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For N-Allyl-4-chloronicotinamide, ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of the key functional groups: the 4-chloropyridine (B1293800) ring and the N-allyl amide moiety. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, as well as the magnetic anisotropy of the pyridine (B92270) ring.

In the ¹H NMR spectrum, the protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the allyl group will exhibit characteristic signals in the olefinic and aliphatic regions. The methylene (B1212753) protons (–CH₂–) adjacent to the amide nitrogen are typically found around δ 4.0-4.5 ppm, while the vinyl protons (–CH=CH₂) resonate further downfield, between δ 5.0 and 6.0 ppm. orgchemboulder.com The amide proton (–NH–) often appears as a broad signal whose chemical shift can vary depending on solvent and concentration, generally in the range of δ 5.0-8.5 ppm. orgchemboulder.com

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a distinct signal. The carbonyl carbon of the amide is characteristically deshielded, appearing significantly downfield (δ 160-170 ppm). Carbons of the pyridine ring are observed in the aromatic region (δ 120-150 ppm), with their exact shifts influenced by the position of the chlorine substituent. The allyl group carbons are found in the upfield region, with the sp² hybridized carbons appearing between δ 115-140 ppm and the sp³ hybridized methylene carbon at a higher field.

Detailed spectral analysis, including the interpretation of spin-spin coupling patterns (J-coupling) in ¹H NMR and two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, confirming the complete covalent structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine-H28.5 - 8.7-
Pyridine-H57.4 - 7.6-
Pyridine-H68.3 - 8.5-
Allyl-H (N-CH₂)4.0 - 4.2-
Allyl-H (=CH₂)5.1 - 5.3-
Allyl-H (-CH=)5.8 - 6.0-
Amide-H (NH)8.0 - 8.5 (broad)-
Pyridine-C2-~150
Pyridine-C3-~135
Pyridine-C4-~145
Pyridine-C5-~125
Pyridine-C6-~148
Carbonyl (C=O)-~165
Allyl-C (N-CH₂)-~42
Allyl-C (=CH₂)-~117
Allyl-C (-CH=)-~134

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula. This technique is crucial for confirming the identity of a newly synthesized compound like this compound and distinguishing it from other potential isomers or byproducts.

Using an ionization technique such as Electrospray Ionization (ESI), the molecule is gently ionized, typically forming the protonated molecular ion [M+H]⁺ in positive ion mode. The high-resolution mass analyzer then measures the m/z of this ion with great precision.

For this compound, the expected molecular formula is C₉H₉ClN₂O. The presence of chlorine is readily identified by its characteristic isotopic pattern, with two major isotopes, ³⁵Cl and ³⁷Cl, having a natural abundance ratio of approximately 3:1. This results in two distinct peaks in the mass spectrum for any chlorine-containing fragment, separated by approximately 2 Da, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.

The precise mass of the monoisotopic molecular ion is calculated by summing the exact masses of the most abundant isotopes of its constituent elements. This experimentally determined value is then compared to the theoretical exact mass to confirm the molecular formula.

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₉H₉ClN₂O
Theoretical Exact Mass ([M+H]⁺ for ³⁵Cl)197.0425 Da
Theoretical Exact Mass ([M+H]⁺ for ³⁷Cl)199.0396 Da

Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, leading to the formation of the 4-chloronicotinoyl cation and fragments corresponding to the allyl amine portion of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. usp.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's conformation and packing in the solid state.

To perform this analysis, a suitable single crystal of this compound must first be grown. When this crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. youtube.com By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the positions of the individual atoms are determined.

The resulting crystal structure would confirm the planar geometry of the pyridine ring and the sp² centers of the amide and allyl groups. Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurement of all covalent bonds, such as the C-Cl, C=O, C-N, and C=C bonds, provides insight into the electronic structure and hybridization.

Torsional Angles: These define the conformation of the molecule, particularly the rotation around the C-N amide bond and the orientation of the allyl group relative to the nicotinamide (B372718) core.

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal lattice. For this compound, hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen or pyridine nitrogen of a neighboring molecule is anticipated. Pi-stacking interactions between the aromatic pyridine rings may also play a role in stabilizing the crystal structure.

Based on related nicotinamide structures, it is plausible that this compound could crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com The crystallographic data provides a complete and static picture of the molecule's solid-state architecture.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-110
Volume (ų)~1500-2000
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.3-1.4
Hydrogen BondsN-H···O=C, N-H···N(pyridine)

Note: These values are hypothetical and serve as an illustration of the data obtained from a single-crystal X-ray diffraction experiment.

Future Research Directions and Unaddressed Questions

Development of Novel and Efficient Synthetic Routes for N-Allyl-4-chloronicotinamide and its Analogues

The development of efficient and scalable synthetic routes is fundamental to enabling broader research into this compound and its derivatives. A primary and straightforward approach involves the direct amidation of 4-chloronicotinic acid with allylamine (B125299). However, this reaction can be challenging due to the competing acid-base reaction between the carboxylic acid and the amine. stackexchange.com To overcome this, various modern synthetic methods could be explored and optimized.

One promising avenue is the use of coupling agents to facilitate the amide bond formation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt) could prove effective. mdpi.com Another strategy involves the initial conversion of 4-chloronicotinic acid to a more reactive species, such as an acyl chloride, which can then readily react with allylamine. This method, often referred to as the Schotten-Baumann reaction, typically proceeds under mild conditions. fishersci.co.uk

Furthermore, the synthesis of a library of analogues could be pursued to establish structure-activity relationships. This would involve variations in both the allylic and the nicotinamide (B372718) moieties. For instance, substituted allylamines could be employed, or alternative halogenated or otherwise functionalized nicotinic acids could serve as starting materials. The exploration of one-pot syntheses or flow chemistry approaches could also lead to more efficient and environmentally friendly production methods.

Synthetic Method Description Potential Advantages
Direct AmidationReaction of 4-chloronicotinic acid with allylamine, often at elevated temperatures. acs.orgAtom economical.
Acyl Chloride MethodConversion of 4-chloronicotinic acid to its acyl chloride, followed by reaction with allylamine. fishersci.co.uklibretexts.orgHigh reactivity, often proceeds at room temperature.
Coupling Agent-MediatedUse of reagents like EDC/HOBt or DCC to facilitate amide bond formation. mdpi.comlibretexts.orgMild reaction conditions, compatible with a range of functional groups.

Deeper Mechanistic Understanding of Specific Reactions Involving the Allyl and Chloro-Nicotinamide Moieties

A thorough understanding of the reactivity of this compound is crucial for its application in further chemical synthesis. The molecule possesses two key reactive sites: the allyl group and the chloro-substituted pyridine (B92270) ring.

The allyl group is susceptible to a variety of transformations. Future research could focus on its participation in reactions such as hydroformylation, which could introduce aldehyde functionalities, or various cyclization reactions to form heterocyclic systems. researchgate.net The double bond of the allyl group also opens the door to polymerization, potentially leading to novel materials. nih.gov

The chlorine atom on the pyridine ring is a site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards attack by nucleophiles, particularly at the 2- and 4-positions. stackexchange.comnih.gov Detailed mechanistic studies could investigate the kinetics and thermodynamics of substituting the chlorine with various nucleophiles, such as amines, alkoxides, or thiolates. This would not only provide a deeper understanding of the compound's reactivity but also a pathway to a diverse range of derivatives. The reaction is expected to proceed via a Meisenheimer complex intermediate. pearson.comresearchgate.net

Expansion of Computational Studies for Predictive Modeling and Ligand Design

Computational chemistry offers a powerful tool for predicting the properties and potential applications of this compound and its analogues. Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. researchgate.net Such studies can provide insights into its reactivity and intermolecular interactions.

Molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives to various biological targets. This in silico screening approach can help to identify potential therapeutic applications and guide the design of more potent and selective ligands. For instance, computational models have been successfully used to understand the structure-activity relationships of other nicotinamide derivatives. researchgate.netacs.orgosti.gov

Furthermore, computational methods can be used to predict various physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. These predictive models can help to prioritize the synthesis of compounds with desirable pharmacokinetic profiles.

Computational Method Application for this compound Potential Insights
Density Functional Theory (DFT)Calculation of electronic structure, molecular orbitals, and electrostatic potential. researchgate.netReactivity, stability, and intermolecular interaction sites.
Molecular DockingPrediction of binding modes and affinities to biological targets.Identification of potential protein targets and guide for ligand optimization.
Quantitative Structure-Activity Relationship (QSAR)Development of models to correlate chemical structure with biological activity.Prediction of the activity of unsynthesized analogues.

Exploration of New Biological Targets and Interaction Modalities

The structural motifs present in this compound suggest several potential biological activities that warrant investigation. Nicotinamide and its derivatives are known to play crucial roles in various biological processes, and some have been developed as therapeutic agents. nih.gov The presence of a chlorine atom on the pyridine ring can significantly influence the biological activity, as seen in various pesticides and pharmaceuticals. For example, certain N-(arylmethoxy)-2-chloronicotinamides have shown excellent herbicidal activity. nih.gov

The N-allyl group is also found in a number of bioactive molecules and can modulate pharmacological properties. nih.govnih.govacs.org For instance, the N-allyl derivative of oxymorphone is the opioid antagonist naloxone. wikipedia.org Therefore, future research should involve screening this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels.

The exploration of its potential as an antimicrobial, antifungal, or herbicidal agent could be a fruitful area of research. Structure-activity relationship (SAR) studies, guided by the synthesis of a diverse library of analogues, will be essential in identifying the key structural features required for specific biological activities.

Integration of this compound into Advanced Material Science Applications (if emerging)

The functional groups within this compound also suggest potential applications in material science. The allyl group, with its reactive double bond, can act as a monomer or a cross-linking agent in polymerization reactions. nih.gov This could enable the incorporation of the chloronicotinamide moiety into polymer backbones or as pendant groups, potentially imparting specific properties to the resulting materials, such as thermal stability, altered solubility, or biological activity. acs.org Allyl-functionalized polysaccharides, for instance, have been used to create hydrogels. mdpi.com

The pyridine ring itself has applications in materials science, for example, in the formation of metal-organic frameworks (MOFs) or as a component in functional polymers used in various applications, including wastewater treatment. dntb.gov.uayoutube.com The nitrogen atom in the pyridine ring can coordinate with metal ions, opening up possibilities for the design of novel catalysts or sensors. tandfonline.com Future research could explore the synthesis of polymers or coordination complexes incorporating this compound and investigate the properties of these new materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.